molecular formula C7H5N3O B1611137 Pyrido[3,4-D]pyridazin-4(3H)-one CAS No. 40511-70-4

Pyrido[3,4-D]pyridazin-4(3H)-one

Cat. No.: B1611137
CAS No.: 40511-70-4
M. Wt: 147.13 g/mol
InChI Key: KKQTYJJTLHAINM-UHFFFAOYSA-N
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Description

Pyrido[3,4-D]pyridazin-4(3H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,4-D]pyridazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with suitable reagents to form the desired pyridazinone ring. For example, the directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with butyllithium (BuLi) and tetramethylethylenediamine (TMEDA) in diethyl ether at low temperatures, followed by quenching with carbon dioxide, can yield the corresponding carboxylic acids. These acids can then be cyclized with formamide or formamidine acetate to form this compound .

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, reagents, and reaction conditions can be fine-tuned to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-D]pyridazin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyridazine rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydropyridazinone derivatives.

Scientific Research Applications

Pyrido[3,4-D]pyridazin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrido[3,4-D]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-D]pyrimidine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.

    Pyridazine: A simpler heterocyclic compound with a six-membered ring containing two adjacent nitrogen atoms.

    Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.

Uniqueness

Pyrido[3,4-D]pyridazin-4(3H)-one is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry .

Properties

IUPAC Name

3H-pyrido[3,4-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-4-8-2-1-5(6)3-9-10-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQTYJJTLHAINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495603
Record name Pyrido[3,4-d]pyridazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40511-70-4
Record name Pyrido[3,4-d]pyridazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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